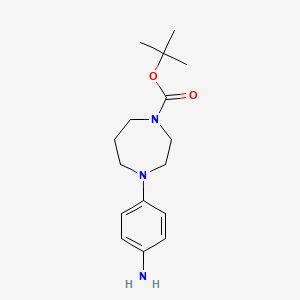
5-(1,3-dioxaindan-5-yloxy)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(1,3-dioxaindan-5-yloxy)furan-2-carboxylic acid” is a synthetic organic compound with potential applications in various fields of research and industry. It has a CAS Number of 1263212-96-9 and a molecular weight of 248.19 . The IUPAC name for this compound is 5-(1,3-benzodioxol-5-yloxy)-2-furoic acid . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of furan platform chemicals (FPCs) like “5-(1,3-dioxaindan-5-yloxy)furan-2-carboxylic acid” has been a topic of interest in the chemical industry . The industry is gradually shifting from traditional resources such as crude oil to biomass . This transition requires replacing the workhorse of chemical reactants and petroleum refineries with biorefineries . FPCs are directly available from biomass (furfural and 5-hydroxy-methylfurfural) .Molecular Structure Analysis
The InChI code for “5-(1,3-dioxaindan-5-yloxy)furan-2-carboxylic acid” is 1S/C12H8O6/c13-12(14)9-3-4-11(18-9)17-7-1-2-8-10(5-7)16-6-15-8/h1-5H,6H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula .Physical And Chemical Properties Analysis
“5-(1,3-dioxaindan-5-yloxy)furan-2-carboxylic acid” is a powder that is stored at room temperature . It has a molecular weight of 248.19 .Orientations Futures
The future of furan platform chemicals like “5-(1,3-dioxaindan-5-yloxy)furan-2-carboxylic acid” lies in the shift from traditional resources such as crude oil to biomass . This transition will replace the workhorse of chemical reactants and petroleum refineries with biorefineries . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers . The spectacular range of compounds that can be economically synthesized from biomass via FPCs is an area of future exploration .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(1,3-dioxaindan-5-yloxy)furan-2-carboxylic acid involves the reaction of furan-2-carboxylic acid with 1,3-dioxaindane-5-methanol in the presence of a dehydrating agent to form the desired compound.", "Starting Materials": [ "Furan-2-carboxylic acid", "1,3-dioxaindane-5-methanol", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "Step 1: Furan-2-carboxylic acid is dissolved in a suitable solvent (e.g. dichloromethane) and cooled to 0°C.", "Step 2: A dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide) is added dropwise to the reaction mixture while stirring.", "Step 3: The reaction mixture is allowed to warm to room temperature and stirred for several hours to complete the dehydration reaction.", "Step 4: 1,3-dioxaindane-5-methanol is added to the reaction mixture and the resulting mixture is heated to reflux for several hours.", "Step 5: The reaction mixture is cooled and the desired product, 5-(1,3-dioxaindan-5-yloxy)furan-2-carboxylic acid, is isolated by filtration and purification (e.g. recrystallization)." ] } | |
Numéro CAS |
1263212-96-9 |
Nom du produit |
5-(1,3-dioxaindan-5-yloxy)furan-2-carboxylic acid |
Formule moléculaire |
C12H8O6 |
Poids moléculaire |
248.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B6165193.png)